molecular formula C8H8BrFO2 B12112745 1-(5-Bromo-2-fluorophenyl)ethane-1,2-diol

1-(5-Bromo-2-fluorophenyl)ethane-1,2-diol

Cat. No.: B12112745
M. Wt: 235.05 g/mol
InChI Key: TVOKCFIGFKAMJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Bromo-2-fluorophenyl)ethane-1,2-diol is an organic compound characterized by the presence of bromine and fluorine atoms attached to a phenyl ring, along with an ethane-1,2-diol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 5-bromo-2-fluorobenzene with ethylene oxide under acidic conditions to yield the desired diol compound .

Industrial Production Methods: In an industrial setting, the production of 1-(5-Bromo-2-fluorophenyl)ethane-1,2-diol can be scaled up by optimizing the reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromo-2-fluorophenyl)ethane-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(5-Bromo-2-fluorophenyl)ethane-1,2-diol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-fluorophenyl)ethane-1,2-diol involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The ethane-1,2-diol group can participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity .

Comparison with Similar Compounds

  • 1-(5-Bromo-2-fluorophenyl)-1-ethanone
  • 1-(5-Bromo-2-fluorophenyl)ethanol
  • 1-(5-Bromo-2-fluorophenyl)ethane-1,2-dione

Uniqueness: 1-(5-Bromo-2-fluorophenyl)ethane-1,2-diol is unique due to the combination of bromine and fluorine atoms on the phenyl ring along with the ethane-1,2-diol group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C8H8BrFO2

Molecular Weight

235.05 g/mol

IUPAC Name

1-(5-bromo-2-fluorophenyl)ethane-1,2-diol

InChI

InChI=1S/C8H8BrFO2/c9-5-1-2-7(10)6(3-5)8(12)4-11/h1-3,8,11-12H,4H2

InChI Key

TVOKCFIGFKAMJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)C(CO)O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.